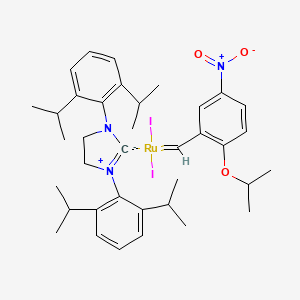

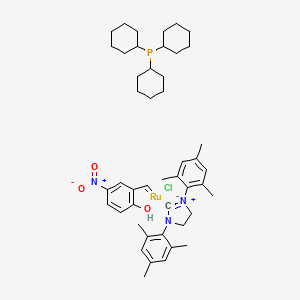

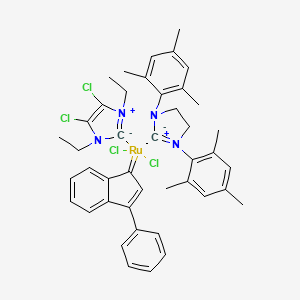

[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)-(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)-(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide” is a complex compound that is widely used in organic synthesis . It is a catalyst for various transformations and can be immobilized on a molecular sieve to prepare a composite olefin metathesis catalyst with high catalytic activity .

Synthesis Analysis

The synthesis of this compound involves several steps. The starting material, 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, is reacted with various reagents to form the desired product . The Staudinger reaction of the imidazolin-2-ylidenes with trimethylsilyl azide furnishes the corresponding N-silylated 2-iminoimidazolines .Molecular Structure Analysis

The molecular and crystal structures of the title complex have been determined by single crystal X-ray diffraction . The structure contains short interatomic contacts, which are important factors in its reactivity .Chemical Reactions Analysis

This compound serves as a catalyst for various reactions. For example, it is used in the Suzuki cross-coupling of aryl chlorides . It also serves as a more reactive catalyst for ring-closing metathesis .Physical And Chemical Properties Analysis

The compound is a white to off-white powder with a melting point of 140 °C . It is air sensitive and moisture sensitive . The empirical formula is C21H24N2 and the molecular weight is 304.42866 .Applications De Recherche Scientifique

Imidazole Derivatives in Antitumor Activity

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole, have been reviewed for their antitumor activity, with some compounds advancing to preclinical testing. These structures are of interest for the synthesis of new antitumor drugs and compounds with diverse biological properties (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).

Ruthenium(II) Coordination Complexes as Anticancer Agents

Mononuclear Ruthenium(II) coordination complexes are considered promising drug candidates due to their potential for reduced toxicity and tolerance in vivo. They offer advantages over platinum-based complexes in biological applications, with research focusing on interactions between active ruthenium complexes and biological targets. Some ruthenium compounds, such as imidazolium [trans-tetrachloro(dmso)(imidazole)ruthenate(III)] and others, have shown promising cytotoxic profiles, indicating a strong emerging field of research in ruthenium-based antitumor agents (William M. Motswainyana, P. A. Ajibade, 2015).

Applications in Antioxidant Capacity and Organic Pollutants Treatment

Research on ruthenium compounds also extends to their antioxidant capacities and treatment of organic pollutants. The ABTS/PP decolorization assay and studies on redox mediators in the treatment of organic pollutants highlight the broader chemical and environmental applications of ruthenium-based compounds (I. Ilyasov, V. Beloborodov, I. Selivanova, R. Terekhov, 2020); (Maroof Husain, Q. Husain, 2007).

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene , are used as ligands in the formation of metal complexes, suggesting that the target could be a metal ion or a metal-containing compound.

Mode of Action

The compound, being a type of N-heterocyclic carbene (NHC) ligand , binds with metal pre-catalysts to form complexes that show high catalytic activity

Biochemical Pathways

It’s known that nhc ligands like this compound are used in various catalytic reactions , implying that it could affect pathways involving these reactions.

Result of Action

Given its role as a catalyst in various reactions , it can be inferred that it facilitates these reactions at the molecular level, potentially leading to changes in cellular processes.

Action Environment

The compound is relatively stable under dry conditions . Its action, efficacy, and stability could be influenced by environmental factors such as temperature, pH, and the presence of other substances.

Safety and Hazards

Propriétés

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide;diiodo-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2.C10H11NO3.2HI.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h9-12H,7-8H2,1-6H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQNGTPFFJLJOZ-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CC[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C.CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](I)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37I2N3O3Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

854.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chloro(2-methylphenyl)[1,1'-bis(diphenylphosphino)ferrocene]nickel (II)](/img/structure/B6289642.png)

![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289648.png)

![[(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium dichloride](/img/structure/B6289664.png)

![[AlPhos Palladium complex]](/img/structure/B6289682.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)](/img/structure/B6289709.png)

![Chloro(cyclopentadienyl){1,3-bis[2-(diphenylmethyl)-4,6-dimethylphenyl]1H-imidazolium}nickel(II)](/img/structure/B6289710.png)

![Dichloro[rel-[N(S)]-N-[2-[(R)-methylthio-S]ethyl]-4-morpholineethanamine-NN4,N4](triphenylphosphine)ruthenium(II)](/img/structure/B6289714.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (dicyclohexylphosphine)}nickel(II)](/img/structure/B6289720.png)